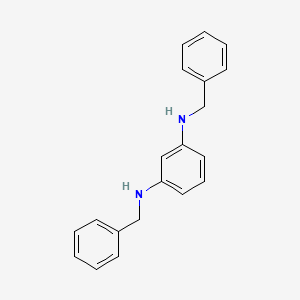![molecular formula C31H24NO2P B6319148 5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98% CAS No. 1361055-04-0](/img/structure/B6319148.png)
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%” is a chiral phosphoric acid catalyst . It is used for a variety of enantioselective transformations, especially for carbon-carbon and carbon-heteroatom bond-forming reactions .
Chemical Reactions Analysis
As a chiral phosphoric acid catalyst, this compound is used in a variety of enantioselective transformations . These include carbon-carbon and carbon-heteroatom bond-forming reactions .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, as part of the 5H-dibenz[b,f]azepine family, is involved in various chemical synthesis and characterization studies. For example, improved methods for synthesis, including formylation and dichloro-cyclopropanation, have been described to yield specific derivatives of this compound (Kawashima et al., 1978). Additionally, advancements in synthesis processes, such as the creation of 5H-dibenz[b,f]azepine-5-carboxamide intermediates, highlight its importance in fields like genetic engineering and material science (Chen Ying-qi, 2008).
Pharmacological Implications
Despite the exclusion of direct drug usage, the pharmacological relevance of 5H-dibenz[b,f]azepine derivatives is noteworthy. Certain derivatives have been selected for clinical tests based on their antiarrhythmic activities (Wunderlich et al., 1985). Additionally, the compound's role in synthesizing key intermediates for pharmaceutically active compounds, including antidepressants like imipramine, highlights its significance in drug development (Jørgensen et al., 1999).
Antioxidant Properties
Research has explored the antioxidant properties of 5H-dibenz[b,f]azepine derivatives. Novel derivatives containing different aminophenols have demonstrated significant antioxidant activities across various assays, indicating their potential in combating oxidative stress-related disorders (Vijay Kumar & Naik, 2010).
Neuroprotective and HDAC Inhibitor Potential
The derivatives of 5H-dibenz[b,f]azepine have shown promise as histone deacetylase (HDAC) inhibitors with potential therapeutic effects on vascular cognitive impairment. Certain synthesized hydroxamates have demonstrated an ability to improve cerebral blood flow, attenuate cognitive impairment, and exhibit neuroprotective properties in vivo (Kaur et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSOPRPHECDVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11AS)-5-(4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)




![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)


